molecular formula C8H13ClN2O B596545 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole CAS No. 1209200-59-8

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole

Cat. No.: B596545
CAS No.: 1209200-59-8
M. Wt: 188.655
InChI Key: HJXRPVMCMUCUMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is a chemical scaffold of significant interest in medicinal and agrochemical research. The 1,2,4-oxadiazole ring system is a privileged structure in drug discovery due to its wide spectrum of pharmacological activities and its role as a bioisostere for ester and amide functionalities, offering improved metabolic stability . The key reactive handle on this molecule is the chloromethyl group at the 5-position, which provides a versatile site for further synthetic elaboration through nucleophilic substitution reactions, such as coupling with nitrogen, oxygen, or sulfur nucleophiles. This allows researchers to efficiently generate diverse libraries of novel derivatives for structure-activity relationship (SAR) studies . Derivatives of 1,2,4-oxadiazole have demonstrated a broad range of biological activities in scientific literature, including antimicrobial, anti-inflammatory, and antiproliferative effects, making this heterocycle a valuable template for the development of new therapeutic agents . Furthermore, structurally related compounds featuring a chloromethyl substituent have shown promising nematicidal activity, acting as potential acetylcholine receptor modulators, which highlights the potential of this compound class in agricultural chemistry . As such, this compound serves as a key intermediate for researchers aiming to develop new lead compounds in pharmaceutical and pesticidal sciences.

Properties

IUPAC Name

5-(chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O/c1-6(2)3-4-7-10-8(5-9)12-11-7/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXRPVMCMUCUMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=NOC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20967424
Record name 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

529510-32-5
Record name 5-(Chloromethyl)-3-(3-methylbutyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20967424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an oxime with an alkyne in the presence of an oxidizing agent such as sodium hypochlorite and a base like triethylamine. This reaction proceeds via the in situ generation of a nitrile oxide intermediate, which then undergoes cyclization to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processing can enhance reaction efficiency and yield. For example, the synthesis of related compounds has been optimized using continuous flow reactors, which provide better control over reaction conditions and improve product quality .

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazoles, while oxidation or reduction can lead to different functionalized derivatives .

Scientific Research Applications

5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table compares 5-(chloromethyl)-3-isopentyl-1,2,4-oxadiazole with other 3-substituted-5-(chloromethyl)-1,2,4-oxadiazoles:

Compound Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
5-(Chloromethyl)-3-phenyl Phenyl (C$6$H$5$) C$9$H$7$ClN$_2$O 194.62 High reactivity for derivatization; precursor to pharmaceuticals and crown ethers
5-(Chloromethyl)-3-p-tolyl p-Tolyl (C$7$H$7$) C${10}$H$9$ClN$_2$O 208.65 Intermediate in synthesis of benzoxazinone derivatives
5-(Chloromethyl)-3-methyl Methyl (CH$_3$) C$4$H$5$ClN$_2$O 132.55 Used in enzyme inhibitors (e.g., Trypanosoma brucei N-myristoyltransferase)
5-(Chloromethyl)-3-cyclopropyl Cyclopropyl (C$3$H$5$) C$6$H$7$ClN$_2$O 158.58 Estimated water solubility: 5,955–12,804 mg/L; moderate hydrophobicity
5-(Chloromethyl)-3-isopentyl Isopentyl (C$5$H${11}$) C$8$H${13}$ClN$_2$O 188.65 High lipophilicity; potential applications in drug delivery or agrochemicals

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The isopentyl substituent (logP ~3.5, estimated) imparts greater hydrophobicity than phenyl (logP ~2.0) or cyclopropyl (logP ~1.5) groups, reducing water solubility but enhancing membrane permeability .
  • Reactivity : Electron-donating alkyl groups (e.g., isopentyl) deactivate the chloromethyl group toward nucleophilic substitution compared to electron-withdrawing aryl substituents (e.g., phenyl). For example, 3-phenyl derivatives undergo SN2 reactions at the chloromethyl site in mild conditions (e.g., azidation in acetone at room temperature) , while 3-alkyl analogs may require harsher conditions.

Positional Isomerism and Electronic Effects

  • Photophysical Behavior: Substituent position significantly impacts properties.
  • Electronic Structure : Aryl groups at position 3 enhance conjugation with the oxadiazole ring, influencing absorption and emission spectra .

Biological Activity

The compound 5-(Chloromethyl)-3-isopentyl-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. The unique structure of oxadiazoles allows for a wide range of modifications that can enhance their pharmacological properties. This article focuses on the biological activity of this compound, summarizing key findings from recent research.

This compound is characterized by its chloromethyl group and isopentyl substitution, contributing to its unique reactivity and biological profile. The chemical structure can be represented as follows:

C8H11ClN2O\text{C}_8\text{H}_{11}\text{ClN}_2\text{O}

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit potent anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxicity against various cancer cell lines. A study highlighted that certain oxadiazole derivatives showed IC50 values ranging from 1.143 µM to over 90 µM against multiple tumor cell lines including HeLa (cervical cancer), CaCo-2 (colon cancer), and others .

CompoundCell LineIC50 (µM)
This compoundHeLa92.4
Derivative 1OVXF 8992.76
Derivative 2PXF 17529.27

The potency of these compounds suggests that modifications at the 3-position of the oxadiazole ring can significantly enhance anticancer activity .

Anti-inflammatory Activity

In addition to anticancer effects, oxadiazole derivatives have been studied for their anti-inflammatory properties. The evaluation of various derivatives indicated that they could reduce inflammation effectively in animal models. For example, compounds with halogen substitutions at specific positions demonstrated comparable activity to established anti-inflammatory drugs like Indomethacin .

Antimicrobial Activity

The antimicrobial potential of oxadiazoles has also been explored. Studies show that certain derivatives exhibit antibacterial and antifungal activities against a range of pathogens. The presence of halogen substituents often enhances this activity .

Activity TypePathogenMinimum Inhibitory Concentration (MIC)
AntibacterialE. coli<10 µg/mL
AntifungalCandida spp.<20 µg/mL

Case Study 1: Cytotoxicity Assay

A detailed study involved the synthesis and evaluation of several oxadiazole derivatives for their cytotoxic effects using the MTT assay on various cancer cell lines. The results indicated a strong correlation between structural modifications and cytotoxic potency. For instance, the introduction of an isopentyl group significantly improved the activity against renal cancer cells compared to simpler structures .

Case Study 2: Anti-inflammatory Evaluation

Another experimental setup assessed the anti-inflammatory effects of oxadiazole derivatives using a formalin-induced edema model in rats. Compounds were administered at varying doses, revealing significant reductions in paw swelling compared to control groups .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that these compounds may interact with specific cellular targets such as enzymes involved in inflammation or pathways regulating cell proliferation .

Q & A

Q. Advanced

Verify purity : Recrystallize the compound and re-run NMR in deuterated solvents (e.g., CDCl3) to exclude solvent artifacts .

Analyze tautomerism : For photophysical discrepancies (e.g., unexpected fluorescence), assess solvent effects on tautomeric equilibria using excitation/emission spectra, as demonstrated in oxadiazole analogs .

Cross-validate with X-ray crystallography : Resolve ambiguities via single-crystal analysis (e.g., as done for related oxadiazole derivatives) .

What computational methods predict the reactivity or stability of this compound?

Q. Advanced

  • Density Functional Theory (DFT) : Use Gaussian 03 (or later versions) to calculate detonation pressure/velocity for energetic materials research, as applied to oxadiazole-based compounds .
  • Molecular docking : Study interactions with biological targets (e.g., MAP kinase for anticancer applications) using software like AutoDock .
  • Thermal stability analysis : Simulate decomposition pathways via DSC-TGA data correlations .

How can reaction yields be optimized for large-scale synthesis?

Q. Advanced

Catalyst selection : Employ TBAB to enhance nucleophilic substitution efficiency .

Reaction monitoring : Use TLC to track progress and minimize over-reaction.

Work-up refinement : Optimize extraction (e.g., ethyl acetate vs. dichloromethane) and drying agents (Na2SO4 vs. MgSO4) .

Scale-up considerations : Adjust reflux time and solvent volume ratios to maintain yields >75% .

What are the implications of oxadiazole ring substitution on photophysical properties?

Q. Advanced

  • Planarity effects : Substituents in the 3-position (e.g., isopentyl) may reduce coplanarity with the oxadiazole ring, altering fluorescence behavior compared to 5-substituted analogs .
  • Tautomerism : In non-polar solvents, intramolecular proton transfer (PT) can lead to dual emission bands, requiring solvent polarity adjustments for consistent spectral interpretation .

How is this compound utilized in medicinal chemistry research?

Q. Advanced

  • Hybrid molecule design : Couple with pharmacophores (e.g., 4-aminophenol) via ether linkages to create apoptosis inducers targeting triple-negative breast cancer cells .
  • Structure-activity relationship (SAR) : Modify the isopentyl chain to balance lipophilicity and target binding, guided by in vitro cytotoxicity assays .

What safety and handling protocols are critical for this compound?

Q. Basic

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis of the chloromethyl group .
  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation from chloride byproducts .

How does the compound's stability vary under different conditions?

Q. Advanced

  • Thermal stability : DSC analysis shows decomposition onset at ~160°C for similar oxadiazoles, suggesting limited thermal tolerance in energetic applications .
  • Hydrolytic sensitivity : The chloromethyl group is prone to hydrolysis in aqueous media; use anhydrous solvents for long-term storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.